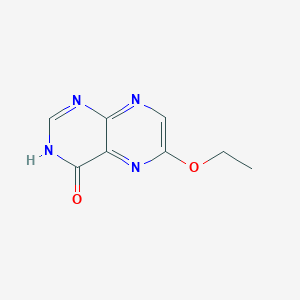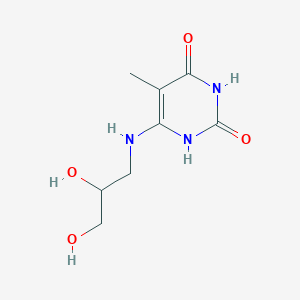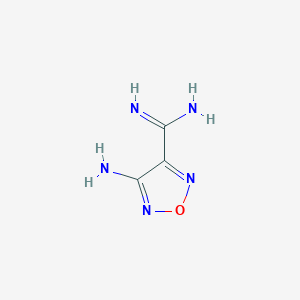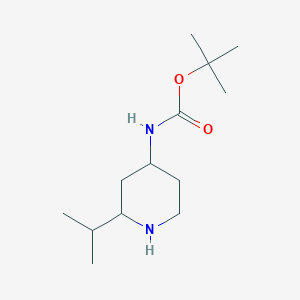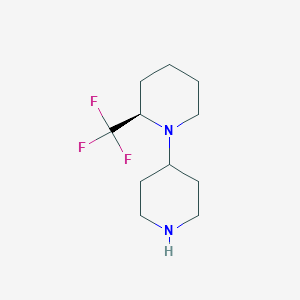
N-(3,4-Dimethoxyphenyl)-6-nitroquinazolin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-Dimethoxyphenyl)-6-nitroquinazolin-4-amine is a chemical compound that belongs to the quinazoline family This compound is characterized by the presence of a quinazoline core, which is a bicyclic structure composed of a benzene ring fused to a pyrimidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-Dimethoxyphenyl)-6-nitroquinazolin-4-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors such as anthranilic acid derivatives.
Introduction of the Nitro Group: Nitration of the quinazoline core is achieved using nitrating agents like nitric acid or a mixture of nitric acid and sulfuric acid.
Attachment of the 3,4-Dimethoxyphenyl Group: This step involves the coupling of the 3,4-dimethoxyphenyl group to the quinazoline core, which can be accomplished using Suzuki-Miyaura coupling reactions.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and scalable purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3,4-Dimethoxyphenyl)-6-nitroquinazolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinazoline N-oxides.
Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a catalyst, resulting in the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions activated by the nitro group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic conditions.
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Amino derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-(3,4-Dimethoxyphenyl)-6-nitroquinazolin-4-amine has several scientific research applications:
Chemistry: Used as a building
Propriétés
Formule moléculaire |
C16H14N4O4 |
|---|---|
Poids moléculaire |
326.31 g/mol |
Nom IUPAC |
N-(3,4-dimethoxyphenyl)-6-nitroquinazolin-4-amine |
InChI |
InChI=1S/C16H14N4O4/c1-23-14-6-3-10(7-15(14)24-2)19-16-12-8-11(20(21)22)4-5-13(12)17-9-18-16/h3-9H,1-2H3,(H,17,18,19) |
Clé InChI |
JZKHSEWRLMBTLY-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)NC2=NC=NC3=C2C=C(C=C3)[N+](=O)[O-])OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(E)-3-(3-Oxoprop-1-en-1-yl)-7,8-dihydro-6H-indeno[5,6-e][1,2,4]triazine 1-oxide](/img/structure/B13097448.png)
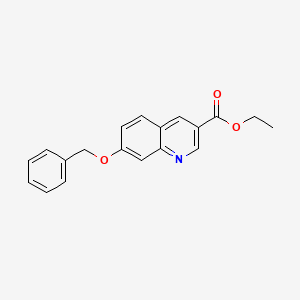
![[1,3]Dithiolo[4,5-c][1,2,5]thiadiazol-5-one](/img/structure/B13097460.png)
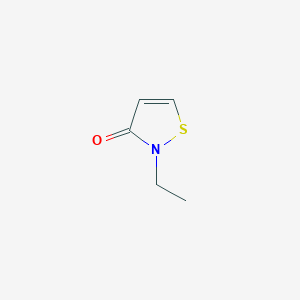
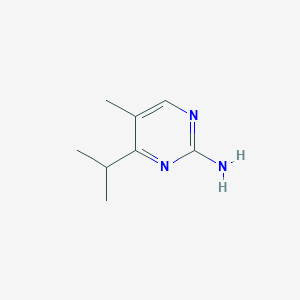
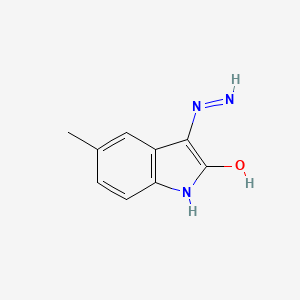
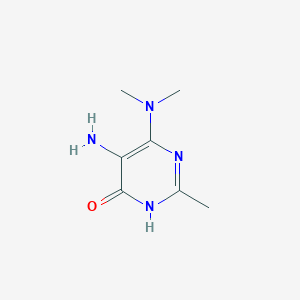
![tert-Butyl 2-((3'-chloro-[1,1'-biphenyl]-4-yl)methylene)hydrazinecarboxylate](/img/structure/B13097489.png)
